Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-2-5-15(6-3-1)9-11-19-14-16-7-4-8-17(13-16)18-10-12-20-21-18/h1-8,10,12-13,19H,9,11,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWGXSVCAITSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Phenethyl 3 2h Pyrazol 3 Yl Benzyl Amine and Its Structural Analogs
Modern Strategies for Pyrazole (B372694) Ring System Formation
The pyrazole nucleus is a five-membered heterocyclic ring with two adjacent nitrogen atoms. Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern synthetic routes.
Catalytic Approaches and Green Chemistry Principles in Pyrazole Synthesis
Traditional methods for pyrazole synthesis often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. While effective, these methods can sometimes require harsh conditions and may not align with the principles of green chemistry. Modern approaches have focused on the development of catalytic and more environmentally benign procedures.
Catalytic methods often employ transition metals or organocatalysts to promote the cyclization reaction under milder conditions, leading to higher yields and selectivity. For instance, the use of catalysts can enable the synthesis of pyrazoles from a wider range of starting materials. acs.org Green chemistry principles are increasingly being integrated into pyrazole synthesis. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of one-pot multicomponent reactions that increase atom economy and reduce waste. thieme-connect.comnih.gov For example, a green synthetic approach has been developed for pyrazole compounds by reacting ethyl acetoacetate (B1235776) and hydrazines in an aqueous medium using catalytic imidazole. acs.org Nano-catalysts, such as nano ZnO, have also been employed for the efficient and environmentally friendly synthesis of pyrazole derivatives. researchgate.net
| Catalyst Type | Green Chemistry Principle | Advantages |
| Transition Metals (e.g., Pd, Cu, Ru) | Catalysis, Atom Economy | High efficiency, selectivity, and functional group tolerance. rsc.org |
| Organocatalysts (e.g., Imidazole, Taurine) | Metal-free catalysis, often biodegradable | Mild reaction conditions, low toxicity. acs.orgthieme-connect.com |
| Nano-catalysts (e.g., nano ZnO, CeO2/ZrO2) | Heterogeneous catalysis, reusability | Easy separation and recycling, high surface area for enhanced activity. nih.govresearchgate.net |
| Microwave Irradiation | Energy efficiency | Rapid reaction rates, improved yields. nih.gov |
| Aqueous Media | Use of safer solvents | Environmentally benign, cost-effective. thieme-connect.com |
Regioselective Functionalization and Derivatization of the Pyrazole Nucleus
The functionalization of the pyrazole ring at specific positions is crucial for modulating the biological activity of the resulting compounds. Regioselectivity in pyrazole synthesis and derivatization is a key challenge that has been addressed through various modern synthetic strategies.
One powerful approach is the direct C-H functionalization of the pyrazole core. rsc.orgnih.gov This method avoids the need for pre-functionalized starting materials and allows for the direct introduction of aryl or other groups at specific carbon atoms of the pyrazole ring. Transition-metal catalysts, particularly palladium and rhodium complexes, have been instrumental in developing regioselective C-H arylation, alkylation, and other functionalization reactions. rsc.orgnih.gov The choice of directing groups on the pyrazole nitrogen can effectively control the position of functionalization.
Furthermore, regioselective synthesis can be achieved by carefully selecting the starting materials and reaction conditions in classical cyclocondensation reactions. For example, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of specific regioisomers of the pyrazole product. nih.gov Base-mediated [3+2] cycloaddition reactions also offer a high degree of regioselectivity in the formation of substituted pyrazoles. acs.org
Methodologies for the Construction of the Phenethyl Moiety
The phenethylamine (B48288) scaffold is a key structural motif present in a wide range of biologically active molecules, including neurotransmitters and pharmaceuticals. nih.gov Its synthesis, particularly in a stereoselective manner, is of significant interest.
Stereoselective Amination Reactions for Phenethylamine Synthesis
A common and effective method for the synthesis of phenethylamines is the reductive amination of phenylacetaldehydes or the corresponding ketones (acetophenones). mdpi.com For the stereoselective synthesis of chiral phenethylamines, several strategies have been developed.
One approach involves the use of chiral auxiliaries. For example, a chiral amine can be reacted with a ketone to form a chiral imine, which is then diastereoselectively reduced to afford the chiral amine product after removal of the auxiliary. (R)-1-phenylethylamine is a commonly used chiral auxiliary for this purpose. mdpi.com
Enzymatic and chemoenzymatic methods have also emerged as powerful tools for the asymmetric synthesis of phenethylamines. Transaminases, for instance, can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity.
Recent advancements in catalysis have also led to the development of enantioselective reductive amination protocols using chiral catalysts. These methods offer a direct route to enantiomerically enriched phenethylamines from simple starting materials. Additionally, nickel/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides has been reported as a mild and modular method to access medicinally valuable β-phenethylamine derivatives. nih.govacs.org
Chemical Approaches for Integrating the Benzyl (B1604629) Linker and Amine Functionality
The final stage in the synthesis of Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves the crucial step of connecting the pyrazole-containing benzyl fragment with the phenethylamine moiety.
Expedient Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and is the most logical approach for the final step in the synthesis of the target molecule. masterorganicchemistry.com This reaction typically involves two steps: the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.
To synthesize this compound, a key intermediate would be 3-(2H-pyrazol-3-yl)benzaldehyde. This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack formylation of a suitable pyrazole precursor. researchgate.netnih.gov Once this aldehyde is obtained, it can be reacted with phenethylamine in the presence of a suitable reducing agent to yield the final product.
A variety of reducing agents can be employed for reductive amination, each with its own advantages and limitations. byu.edu
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. It can also reduce the starting aldehyde, so the imine formation should be complete before its addition. commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the reduction of imines over aldehydes and ketones, allowing for a one-pot reaction. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, particularly effective for the reductive amination of a wide range of substrates. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A clean and efficient method, though it may not be compatible with other reducible functional groups in the molecule. google.com |
The choice of solvent and reaction conditions is also critical for the success of the reductive amination. Protic solvents like methanol (B129727) or ethanol (B145695) are often used, and the reaction is typically carried out at room temperature or with gentle heating. researchgate.netresearchgate.netresearchgate.net
Multicomponent Reaction (MCR) Strategies for Complex Molecule Assembly
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. rsc.orgmdpi.com This strategy is particularly valuable for the synthesis of heterocyclic scaffolds like pyrazoles, which are core components in many pharmacologically active compounds. mdpi.commdpi.com The power of MCRs lies in their ability to generate molecular diversity rapidly by varying the individual starting components, making them ideal for creating libraries of structural analogs for further study. mdpi.com
The synthesis of substituted pyrazoles via MCRs often involves the condensation of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound (or a suitable precursor), and other reactants. nih.govbeilstein-journals.org These reactions can be catalyzed by a variety of agents, including Lewis acids, organocatalysts, and even nanoparticles, often under environmentally friendly conditions such as in aqueous media or solvent-free systems. nih.govias.ac.in
For the assembly of a complex molecule such as this compound, a hypothetical MCR could be envisioned. A plausible three-component strategy might involve the reaction of a β-keto-nitrile (e.g., 3-acetylbenzonitrile), phenethylamine, and hydrazine hydrate. In this scenario, the initial Knoevenagel condensation between the ketone and phenethylamine would be followed by cyclization with hydrazine to form the pyrazole ring and subsequent reduction of the nitrile to the aminomethyl group.
Another prominent MCR for related structures is the four-component synthesis of pyrano[2,3-c]pyrazoles, which typically involves an aldehyde, malononitrile, a β-ketoester, and hydrazine. nih.govbeilstein-journals.org While this leads to a fused ring system, the underlying principles of pyrazole formation in a multicomponent setup are well-demonstrated. By modifying the substrates, for instance, using a precursor for the benzylamine (B48309) moiety as one of the components, this strategy could be adapted to generate the desired scaffold. The versatility of MCRs allows for the in situ generation of key intermediates, streamlining the synthetic process significantly. mdpi.comnih.gov
The table below summarizes representative MCRs used to synthesize various pyrazole derivatives, illustrating the diversity of achievable structures and the typical reaction conditions.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Aldehyde | Malononitrile | Phenylhydrazine | AlCl₃ | 1,5-Diaryl-3-methyl-1H-pyrazole | High | nih.gov |
| β-Ketoester | Hydrazine | Malononitrile | Piperidine / H₂O | Pyrano[2,3-c]pyrazole | 85-93 | mdpi.com |
| 1,3-Diketone | Hydrazine | Aldehyde | Yb(PFO)₃ | Persubstituted Pyrazole | Good | beilstein-journals.org |
| Isothiocyanate | Sodium acetylacetonate | Hydrazine | N/A | N-Functionalized Pyrazole | Good | nih.gov |
This table presents a selection of multicomponent reactions for pyrazole synthesis to demonstrate the methodology's scope.
Exploration of Novel Synthetic Pathways Towards the Target Compound and Related Chemical Architectures
Beyond classical cyclocondensation and MCRs, the exploration of novel synthetic pathways is crucial for improving efficiency, regioselectivity, and sustainability in the synthesis of complex pyrazoles. ias.ac.intandfonline.com Recent advancements have focused on the development of innovative catalytic systems, the use of unconventional reaction media, and the strategic functionalization of pre-formed heterocyclic rings. ias.ac.inmdpi.com
One powerful and modern approach for synthesizing substituted pyrazoles involves the Vilsmeier-Haack reaction. nih.gov This method can be used to generate pyrazole-4-carbaldehydes from readily available hydrazones. nih.govresearchgate.net A potential pathway to this compound using this strategy could begin with the synthesis of a hydrazone from 3-acetylbenzaldehyde (B1583000) and a suitable hydrazine. Subsequent treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) would yield the corresponding 3-(3-formylphenyl)-pyrazole. This intermediate aldehyde is a versatile handle for further modification; for instance, it could undergo reductive amination with phenethylamine to install the desired side chain, affording the target compound.
Another innovative avenue involves late-stage functionalization using cross-coupling reactions. A synthetic route could commence with a simple, pre-formed pyrazole bearing a halogen atom (e.g., bromine or iodine) at the 3-position. The benzyl moiety could then be introduced via a Suzuki or Stille cross-coupling reaction with an appropriate organoboron or organotin reagent derived from 3-methylbenzylamine. This method offers high modularity, allowing for the introduction of diverse benzylamine analogs at a late stage of the synthesis.
Modern synthetic chemistry also emphasizes the use of sustainable and efficient energy sources. ias.ac.in Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for many pyrazole syntheses, including cyclocondensation and MCRs. mdpi.comresearchgate.net Similarly, the use of novel catalytic systems, such as metal-oxo-clusters or nano-ZnO, provides highly efficient and recyclable options for pyrazole construction, often leading to impressive yields under mild conditions. mdpi.com
The following table compares different synthetic strategies for related pyrazole architectures, highlighting the advantages of more novel approaches.
| Strategy | Key Reaction | Advantages | Potential Limitations | Reference |
| Classical Synthesis | Cyclocondensation of 1,3-diketone and hydrazine | Well-established, simple reagents | Can lead to regioisomeric mixtures, harsh conditions | tandfonline.comnih.gov |
| MCR Strategy | One-pot reaction of ≥3 components | High step and atom economy, rapid diversity generation | Optimization can be complex, compatibility of reactants required | rsc.orgbeilstein-journals.org |
| Novel Pathway (Vilsmeier-Haack) | Formylation of hydrazone followed by reductive amination | High regioselectivity, versatile intermediate | Multi-step, requires specific functional handles | nih.gov |
| Novel Pathway (Cross-Coupling) | Suzuki/Stille coupling on a pyrazole core | High modularity for late-stage diversification | Requires pre-functionalized substrates, catalyst cost | researchgate.net |
This table provides a comparative overview of synthetic approaches for constructing complex pyrazole-containing molecules.
Spectroscopic and Advanced Structural Elucidation of Phenethyl 3 2h Pyrazol 3 Yl Benzyl Amine Derivatives
Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete picture of the atomic connectivity and chemical environment can be constructed.
The ¹H NMR spectrum provides information about the number and type of protons in a molecule, as well as their neighboring environments. For Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, distinct signals are expected for the aliphatic protons of the phenethyl and benzyl (B1604629) groups, the aromatic protons of the two phenyl rings, and the protons of the pyrazole (B372694) ring. The secondary amine (NH) and the pyrazole (NH) protons are typically observed as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the aliphatic carbons of the ethyl bridge and the benzylic methylene group, as well as for the aromatic and pyrazole ring carbons. The chemical shifts of the pyrazole carbons are particularly informative for determining the substitution pattern. cdnsciencepub.comresearchgate.netnih.govresearchgate.net
Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is illustrative and based on typical values for similar structural motifs.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H4 | 6.2-6.4 | Doublet |
| Pyrazole-H5 | 7.4-7.6 | Doublet |
| Aromatic-H (Benzyl) | 7.2-7.8 | Multiplet |
| Aromatic-H (Phenethyl) | 7.1-7.3 | Multiplet |
| Benzylic-CH₂ | 3.8-4.0 | Singlet |
| Phenethyl-CH₂-N | 2.8-3.0 | Triplet |
| Phenethyl-CH₂-Ph | 2.7-2.9 | Triplet |
| Amine-NH | 1.5-2.5 | Broad Singlet |
| Pyrazole-NH | 12.0-13.0 | Broad Singlet |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on typical values for similar structural motifs.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C3 | 148-152 |
| Pyrazole-C4 | 105-108 |
| Pyrazole-C5 | 130-135 |
| Aromatic-C (Quaternary) | 135-142 |
| Aromatic-CH | 125-130 |
| Benzylic-CH₂ | 50-55 |
| Phenethyl-CH₂-N | 48-52 |
| Phenethyl-CH₂-Ph | 35-38 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the adjacent CH₂ groups of the phenethyl moiety (Ph-CH₂-CH₂-N) and within the spin systems of the aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.9 ppm would correlate with the benzylic carbon signal around 52 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds), which is essential for connecting different molecular fragments. columbia.edu Key HMBC correlations would include the coupling from the benzylic protons (Ar-CH₂) to the quaternary carbon of the benzyl ring and to carbons C3 and C4 of the pyrazole ring, confirming the connectivity between these moieties. science.gov
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of nitrogen atoms. wikipedia.org For pyrazole derivatives, ¹⁵N NMR is particularly useful for studying tautomerism and hydrogen bonding. scilit.comacs.org The two nitrogen atoms of the pyrazole ring are chemically distinct. The pyrrole-like nitrogen (N-H) would resonate at a significantly different chemical shift compared to the pyridine-like nitrogen (-N=). These chemical shifts are sensitive to protonation, solvent effects, and intermolecular interactions. nih.govspectrabase.com
Table 3: Expected ¹⁵N NMR Chemical Shifts for this compound Data is illustrative and referenced against liquid ammonia.
| Nitrogen Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole N1-H | -160 to -180 |
| Pyrazole N2 | -80 to -100 |
| Amine NH | -330 to -350 |
Utilization of High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₁₈H₁₉N₃), HRMS would confirm the elemental composition with high accuracy.
Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed insight into the molecule's structure by analyzing its fragmentation patterns upon collision-induced dissociation. The fragmentation of phenethylamine (B48288) and benzylamine (B48309) derivatives is well-studied and typically involves cleavages at the bonds adjacent to the nitrogen atom. researchgate.netacs.orgnih.gov
Expected key fragmentation pathways include:
Benzylic Cleavage: Loss of the phenethylamino group to form a stable 3-(pyrazol-3-yl)benzyl cation.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the phenethyl group, leading to the formation of a benzylaminyl radical cation and a C₇H₇ radical.
Loss of Ammonia: Protonated benzylamines can undergo a characteristic loss of ammonia (NH₃). nih.gov
Application of Infrared (IR) Spectroscopy for the Identification of Critical Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound Data is illustrative and based on typical values for the respective functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | Secondary Amine | 3300-3500 (weak-medium) |
| N-H Stretch (Pyrazole) | Pyrazole N-H | 3100-3300 (broad) |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |
| C-H Stretch (Aliphatic) | CH₂ | 2850-2960 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 |
| C=N Stretch | Pyrazole Ring | 1550-1620 |
| N-H Bend | Amine/Pyrazole | 1500-1650 |
The presence of a sharp to medium band in the 3300-3500 cm⁻¹ region would indicate the secondary amine N-H stretch, while a broader band around 3100-3300 cm⁻¹ would be characteristic of the hydrogen-bonded N-H stretch of the pyrazole ring. nih.govnih.gov Aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively. researchgate.net
X-ray Crystallography for Precise Determination of Absolute Stereochemistry and Conformational Preferences
While NMR provides the connectivity, X-ray crystallography on a suitable single crystal offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique would precisely determine all bond lengths, bond angles, and torsion angles.
For this compound, a crystal structure would reveal:
The planarity of the pyrazole and phenyl rings. spast.org
The precise bond lengths and angles, confirming the hybridizations and electronic nature of the atoms. researchgate.net
The conformation of the flexible phenethyl and benzyl groups relative to the central pyrazole ring.
The packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds (e.g., between the pyrazole N-H of one molecule and a nitrogen atom of another) and π-π stacking between the aromatic rings. mdpi.comresearchgate.net
This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Computational and Theoretical Investigations of Phenethyl 3 2h Pyrazol 3 Yl Benzyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key parameters that govern molecular behavior and reactivity. malayajournal.org
Density Functional Theory (DFT) has become a standard method for computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of this size. eurasianjournals.comjcsp.org.pk A typical approach involves optimizing the molecular geometry using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This process identifies the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further calculations can elucidate the molecule's electronic structure and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, as it signifies a greater energy cost to excite an electron to a higher energy state. nih.govnih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which together provide a comprehensive reactivity profile. nih.gov
Table 1: Predicted Electronic Properties and Global Reactivity Descriptors (DFT/B3LYP) Note: The following data is representative and derived from computational studies on analogous pyrazole-containing compounds.
| Parameter | Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | 5.85 | -EHOMO; energy required to remove an electron. |
| Electron Affinity (EA) | 0.95 | -ELUMO; energy released upon gaining an electron. |
| Electronegativity (χ) | 3.40 | (IP + EA) / 2; measures the ability to attract electrons. |
| Chemical Hardness (η) | 2.45 | (IP - EA) / 2; measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.35 | χ² / (2η); quantifies the electrophilic character of a molecule. |
Computational methods are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or aid in structural elucidation. mdpi.com
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same DFT level used for geometry optimization. mdpi.com Calculated shifts are often referenced against a standard like Tetramethylsilane (TMS) and can show strong correlation with experimental spectra, aiding in the assignment of complex signals. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the optimized geometry. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While calculated frequencies often have a systematic deviation from experimental values, they can be corrected using a scaling factor. This analysis is crucial for identifying characteristic vibrational modes associated with specific functional groups, such as N-H stretching in the pyrazole (B372694) ring, C-N stretching of the amine, and aromatic C-H vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum. jcsp.org.pk This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands, respectively. jcsp.org.pk These calculations can help assign electronic transitions, such as π→π* transitions within the aromatic rings.
Table 2: Predicted Spectroscopic Data (Representative) Note: These values are hypothetical and based on typical results for similar aromatic and heterocyclic structures.
| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group/Transition |
| ¹H NMR | Chemical Shift (δ) | 6.5-8.0 ppm | Aromatic protons (benzyl, phenyl) |
| 3.5-4.5 ppm | Methylene protons (-CH₂-) | ||
| 11.0-13.0 ppm | Pyrazole N-H proton | ||
| ¹³C NMR | Chemical Shift (δ) | 110-150 ppm | Aromatic carbons |
| 40-60 ppm | Aliphatic carbons (-CH₂-) | ||
| IR | Wavenumber (cm⁻¹) | ~3100-3200 | Pyrazole N-H stretch |
| ~3030 | Aromatic C-H stretch | ||
| ~1600, ~1450 | Aromatic C=C stretch | ||
| UV-Vis | λmax | ~265 nm | π→π* transition (aromatic systems) |
Detailed Conformational Analysis and Exploration of Energy Landscapes
Due to several single bonds connecting the phenyl, benzyl (B1604629), and phenethyl moieties, Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a conformationally flexible molecule. A thorough conformational analysis is essential to identify the most stable, low-energy structures that are likely to be populated at room temperature. researchgate.net
This process typically begins with a molecular mechanics-based search to rapidly explore the vast conformational space defined by the rotatable bonds. The resulting unique conformers are then subjected to more accurate DFT geometry optimizations to determine their relative energies (ΔE) and statistical populations according to the Boltzmann distribution. The potential energy surface can be mapped by systematically rotating key dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states that separate them. This analysis reveals the molecule's preferred three-dimensional shape and its flexibility.
Table 3: Hypothetical Relative Energies of Stable Conformers Note: Energies are relative to the most stable conformer (Conf-1).
| Conformer | Key Dihedral Angle(s) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) at 298 K |
| Conf-1 | τ₁ = 175°, τ₂ = 65° | 0.00 | 75.1 |
| Conf-2 | τ₁ = -70°, τ₂ = 180° | 0.85 | 17.3 |
| Conf-3 | τ₁ = 178°, τ₂ = -60° | 1.50 | 5.8 |
| Conf-4 | τ₁ = 72°, τ₂ = 70° | 2.10 | 1.8 |
Comprehensive Tautomerism Studies of the 2H-Pyrazole Moiety
The unsubstituted pyrazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms, a phenomenon known as annular prototropic tautomerism. nih.gov For a 3-substituted pyrazole like the one in the target molecule, this results in two distinct tautomers that can interconvert. Understanding the factors that govern this tautomeric equilibrium is crucial, as the different forms may exhibit distinct chemical and physical properties.
Computational chemistry can precisely quantify the thermodynamic stability of different tautomers. By performing high-level DFT optimizations and frequency calculations for each possible tautomer in the gas phase, their relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) can be determined. purkh.com The tautomer with the lower Gibbs free energy is the thermodynamically preferred form. Studies on similar 3(5)-substituted pyrazoles have shown that the position of the equilibrium is sensitive to the electronic nature of the substituents; electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor the other. nih.gov Kinetic studies can also be performed by locating the transition state for the proton transfer reaction, which provides the activation energy barrier for interconversion.
Table 4: Predicted Relative Energies of Pyrazole Tautomers in Gas Phase Note: Tautomer-A refers to the proton being on the nitrogen distal to the benzyl substituent, while Tautomer-B has the proton on the proximal nitrogen.
| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Tautomer-A | 0.00 | 0.00 |
| Tautomer-B | 1.25 | 1.10 |
The relative stability of tautomers can be significantly influenced by the surrounding solvent environment. nih.gov Solvation effects are modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. mdpi.com By performing calculations in simulated solvents of varying polarity (e.g., toluene (B28343) for nonpolar, DMSO for polar aprotic), the change in the tautomeric equilibrium can be predicted.
Generally, more polar tautomers (i.e., those with a larger dipole moment) are preferentially stabilized by polar solvents. fu-berlin.de This can sometimes reverse the order of stability observed in the gas phase. Analyzing the tautomeric equilibrium in different solvents is therefore essential for comparing theoretical predictions with experimental results obtained in solution. clockss.org
Table 5: Predicted Solvent Effects on Relative Gibbs Free Energy (ΔG, kcal/mol) of Tautomers Note: Energies are relative to Tautomer-A in each solvent.
| Tautomer | ΔG in Gas Phase | ΔG in Toluene (ε=2.4) | ΔG in DMSO (ε=46.7) |
| Tautomer-A | 0.00 | 0.00 | 0.00 |
| Tautomer-B | 1.10 | 0.95 | -0.25 |
Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics
No studies detailing the simulation of the dynamic interactions between this compound and any biological target were found.
Predictive In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Optimization
No published research on the in silico prediction of the pharmacokinetic properties of this compound is available.
A table of mentioned compounds has been omitted as no specific compounds could be discussed in the context of the requested computational and theoretical investigations.
Structure Activity Relationship Sar Studies of Phenethyl 3 2h Pyrazol 3 Yl Benzyl Amine Analogs
Elucidating the Influence of the Phenethyl Moiety on Molecular Recognition and Biological Interactions
The phenethyl group often plays a significant role in the interaction of a ligand with its biological target. In many classes of bioactive compounds, the N-phenethyl moiety is critical for potency and efficacy. mdpi.commdpi.com For instance, in the context of opioid receptor ligands, the replacement of a smaller N-substituent with a phenethyl group can dramatically alter the pharmacological profile, sometimes converting an antagonist into a potent agonist. nih.gov The aromatic ring of the phenethyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for anchoring the ligand in the binding pocket of a receptor. nih.gov
The position and nature of substituents on the aromatic ring of the phenethyl moiety can have a profound impact on biological activity. mdpi.com This concept, where the substituent on the N-phenethyl "tail" modulates the activity of the core "body" of the molecule, is a key aspect of SAR studies. nih.govresearchgate.net
The introduction of various substituents, including nitro, methyl, methoxy, and halogen groups, at the ortho, meta, or para positions of the phenethyl ring has been shown to fine-tune the affinity and efficacy of ligands for their targets. mdpi.commdpi.com For example, in a series of N-phenethylnorhydromorphone analogs, a change in the position of a nitro group from para to meta resulted in a significant difference in µ-opioid receptor (MOR) binding affinity and a switch from a potent MOR agonist to a MOR antagonist. mdpi.com
Similarly, the introduction of a para-chloro substituent on the phenethyl ring of norhydromorphone (B170126) led to a compound with nanomolar binding affinity at both MOR and delta-opioid receptors (DOR). nih.gov These findings underscore the sensitivity of receptor interactions to the electronic and steric properties of substituents on the phenethyl moiety.
The following table summarizes the effects of various substituents on the phenethyl group in a series of N-phenethylnorhydromorphone analogs, illustrating the impact of positional isomerism and substituent type on receptor binding and functional activity.
| Compound ID | Phenethyl Substituent | MOR Ki (nM) | MOR Efficacy ([³⁵S]GTPγS) |
| 2a | p-NO₂ | 2.05 ± 0.33 | Agonist (98%) |
| 2b | m-NO₂ | 24.3 ± 3.4 | Antagonist |
| 2c | p-CH₃ | 0.44 ± 0.04 | Agonist (81%) |
| 2d | p-OCH₃ | 0.40 ± 0.04 | Agonist (96%) |
| 2i | p-Cl | 0.28 ± 0.02 | Partial Agonist (66%) |
Data sourced from studies on N-phenethylnorhydromorphone analogs. mdpi.com
Assessing the Impact of Structural Modifications to the Pyrazole (B372694) Heterocycle
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comnih.gov The biological profile of pyrazole-containing compounds can be extensively modulated by structural modifications to the heterocyclic ring.
The substitution pattern on the pyrazole ring is a critical determinant of biological activity. researchgate.netresearchgate.net The most common positions for substitution are the carbon atoms at C3, C4, and C5, as well as the nitrogen atoms at N1 and N2. researchgate.net
Substituents at the C3 and C5 positions can significantly influence the molecule's interaction with its target. For example, in a series of pyrazole derivatives targeting the enzyme FabH, the nature of the aryl substituents at the 3- and 5-positions was crucial for inhibitory activity. nih.gov Compounds with a 4-methoxyphenyl (B3050149) group at the 3-position and a 4-fluorophenyl or 4-chlorophenyl group at the 5-position were found to be potent inhibitors. nih.gov
The C4 position of the pyrazole ring also offers a valuable site for modification. The introduction of various functional groups at this position can modulate the electronic properties of the ring and provide additional interaction points with the target. mdpi.com
The following table provides examples of how different substitution patterns on the pyrazole ring can influence the biological activity of various compound classes.
| Compound Class | Pyrazole Substituents | Biological Activity |
| FabH Inhibitors | 1-acetyl, 3-(4-methoxyphenyl), 5-(4-chlorophenyl) | Potent inhibition of E. coli FabH nih.gov |
| COX-2 Inhibitors | 1-phenyl, 3-trifluoromethyl, 4-(4-sulfamoylphenyl) | Selective COX-2 inhibition (Celecoxib) mdpi.com |
| Anticancer Agents | 1-H, 3-aryl, 4-cyano, 5-amino | Antiproliferative activity mdpi.com |
For N-unsubstituted pyrazoles, annular tautomerism between the 1H and 2H forms is a key consideration that can significantly influence their chemical and biological properties. nih.gov The position of the proton on one of the two nitrogen atoms can affect the molecule's ability to act as a hydrogen bond donor and acceptor, which in turn can impact its interaction with biological targets. researchgate.net
The tautomeric equilibrium can be influenced by the nature and position of substituents on the pyrazole ring. nih.gov Electron-donating groups tend to favor the tautomer where the NH group is adjacent to the substituent, while electron-withdrawing groups favor the opposite arrangement. The solvent environment can also play a role in determining the predominant tautomeric form.
From a medicinal chemistry perspective, the N-unsubstituted pyrazole ring can simultaneously donate and accept hydrogen bonds. Substitution at the pyrrole-like nitrogen (N1) removes its ability to act as a hydrogen bond donor. researchgate.net This can have a profound effect on binding affinity and biological activity. For instance, in some cases, N1-substituted pyrazoles are more stable and exhibit different biological properties compared to their unsubstituted counterparts. researchgate.net
The choice between the 1H- and 2H-tautomers can be critical for activity. In many cases, one tautomer is significantly more stable or biologically active than the other. nih.gov Understanding the factors that govern this equilibrium is therefore essential for the rational design of pyrazole-based drugs.
Contribution of the Amine Linkage Modifications to Steric and Electronic Properties
The amine linkage in the core structure is a key functional group that can be involved in crucial interactions with the biological target, such as hydrogen bonding or ionic interactions. drugdesign.org Modifications to this linkage can significantly alter the steric and electronic properties of the molecule, thereby affecting its biological activity. nih.gov
Replacing the secondary amine with a tertiary amine, for example, by introducing a methyl group, can increase steric bulk and alter the basicity of the nitrogen atom. This can influence how the molecule fits into a binding pocket and its ability to form hydrogen bonds. nih.gov In some series of compounds, a tertiary amine is essential for optimal binding affinity. nih.gov
Alternatively, the amine can be replaced with an amide linkage. This change has a dramatic effect on the electronic properties of the nitrogen atom, as the lone pair becomes delocalized through resonance with the carbonyl group. scribd.com This modification removes the basicity of the nitrogen and changes its hydrogen bonding properties from a potential donor and acceptor to primarily a donor (NH) and an acceptor (C=O). Such modifications have been shown to significantly impact the biological activity of related compounds. For instance, in a series of pyrazole derivatives, the acylhydrazone analogs (which contain an amide-like linkage) showed promising antiproliferative and antioxidant activities, while the corresponding amide analogs were generally less active. mdpi.com This suggests that the specific nature of the linkage is critical for the observed biological effects.
The following table illustrates how modifications to the amine/amide linkage can affect the properties and activity of a molecule.
| Linkage Type | Key Properties | Potential SAR Implications |
| Secondary Amine (-NH-) | Hydrogen bond donor and acceptor; Basic | Can form key ionic and hydrogen bonds with the target. |
| Tertiary Amine (-NR-) | Hydrogen bond acceptor; Basic; Increased steric bulk | May improve binding through enhanced hydrophobic interactions or by orienting the molecule differently in the binding site. nih.gov |
| Amide (-NH-CO-) | Hydrogen bond donor (NH) and acceptor (C=O); Non-basic | Can alter the hydrogen bonding pattern and remove ionic interactions, potentially leading to a different pharmacological profile. mdpi.com |
Development of Pharmacophore Models Based on Derived SAR Data
Pharmacophore modeling is a cornerstone of computer-aided drug design, serving to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. frontiersin.orgdovepress.com For a series of analogs based on the Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine scaffold, a ligand-based pharmacophore model can be developed by analyzing the structure-activity relationship (SAR) data of compounds with varying potencies. This process involves identifying common chemical features among the most active compounds that are absent or arranged differently in less active ones. nih.govnih.gov
The development process begins with the selection of a training set of molecules with a significant range of biological activities. For the this compound series, this would involve synthesizing and testing analogs with modifications at key positions, such as the phenethyl group, the benzyl (B1604629) ring, and the pyrazole moiety.
Key Chemical Features for Modeling: Based on the core structure, the following pharmacophoric features are typically considered:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring.
Hydrogen Bond Donors (HBD): The secondary amine and the N-H of the pyrazole.
Aromatic Rings (AR): The phenyl ring of the phenethyl group and the benzyl ring.
Hydrophobic (HY): The ethyl linker and the aromatic rings.
By aligning the most active compounds from the SAR data, a 3D pharmacophore hypothesis can be generated. This model represents a 3D map of the essential interaction points. For instance, analysis might reveal that a potent analog requires a specific spatial distance between one of the pyrazole's nitrogen atoms (HBA), the amine (HBD), and the center of the benzyl aromatic ring (AR).
Consider the following hypothetical SAR data for a series of analogs. High activity (low IC50) is correlated with the presence and specific placement of certain functional groups.
Hypothetical SAR Data for Pharmacophore Model Development
| Compound ID | R1 (on Benzyl Ring) | R2 (on Phenethyl Ring) | IC50 (nM) | Key Observations |
|---|---|---|---|---|
| 1 (Parent) | H | H | 150 | Baseline activity |
| 2 | 4-OH | H | 25 | Potent; suggests H-bond acceptor/donor is beneficial |
| 3 | 4-OCH3 | H | 45 | Active; H-bond acceptor is favorable |
| 4 | 4-Cl | H | 80 | Moderately active; hydrophobic/electronic effect |
| 5 | H | 4-F | 130 | Activity similar to parent |
| 6 | 2-OH | H | 350 | Reduced activity; suggests steric hindrance or wrong geometry |
| 7 | 4-OH | 4-F | 20 | Most potent; combines favorable features |
From this illustrative data, a pharmacophore model would emerge emphasizing an aromatic ring feature from the core benzyl group, a hydrogen-bond acceptor/donor feature at the 4-position of this ring, and another aromatic feature from the phenethyl moiety. This model serves as a 3D query for screening virtual libraries to find new, structurally diverse compounds that fit the hypothesis, or to guide the design of the next generation of analogs. youtube.com
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov This computational technique is invaluable for predicting the potency of novel, un-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov For the this compound analog series, a QSAR model can be developed using the same SAR data employed for pharmacophore generation.
The QSAR process involves two main components:
Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov
Statistical Methods: A variety of statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are used to create the mathematical equation linking the descriptors to the biological activity (e.g., pIC50, which is -log(IC50)). nih.gov
Using the hypothetical data from the table above, various descriptors for each analog would be calculated. These could include:
LogP: A measure of hydrophobicity.
Molar Refractivity (MR): A measure of molecular volume and polarizability.
Topological Polar Surface Area (TPSA): An indicator of hydrogen bonding potential.
Electronic Descriptors: Such as Hammett constants (σ) for substituents on the aromatic rings.
3D Descriptors: For more advanced models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which calculate steric and electrostatic fields around the molecules. nih.govnih.gov
A simplified, hypothetical QSAR equation derived from the data might look like this:
pIC50 = 0.75 * (cLogP) - 0.5 * (MR_R1) + 1.2 * (HBA_Count) + C
Where:
pIC50 is the predicted biological activity.
cLogP is the calculated partition coefficient.
MR_R1 is the molar refractivity of the substituent on the benzyl ring.
HBA_Count is the number of hydrogen bond acceptors.
C is a constant.
This equation suggests that higher activity is associated with increased hydrophobicity and more hydrogen bond acceptors, while bulky substituents on the benzyl ring are detrimental.
Predictive Design using the QSAR Model The validated QSAR model becomes a powerful predictive tool. researchgate.net Before undertaking synthesis, new designs of this compound analogs can be evaluated in silico.
Hypothetical Predictive Application of a QSAR Model
| Proposed Compound ID | R1 (on Benzyl Ring) | R2 (on Phenethyl Ring) | Calculated Descriptors (Example) | Predicted pIC50 | Decision |
|---|---|---|---|---|---|
| 8 | 4-CN | H | cLogP=3.8, MR_R1=6.3, HBA=3 | 7.9 | High Priority for Synthesis |
| 9 | 3-NO2 | H | cLogP=3.5, MR_R1=7.4, HBA=4 | 8.1 | High Priority for Synthesis |
| 10 | 4-t-butyl | H | cLogP=5.5, MR_R1=19.6, HBA=2 | 5.5 | Low Priority for Synthesis |
By using such predictive models, researchers can rationally design compounds with a higher probability of success, optimizing potency and other desired properties while minimizing the synthesis of compounds likely to be inactive. This iterative cycle of design, prediction, synthesis, and testing is a fundamental strategy in modern medicinal chemistry. tandfonline.com
Investigation of Biological Activity Mechanisms and Pharmacological Target Interactions
Exploration of Specific Molecular Targets and Biochemical Pathways
The pharmacological potential of this compound can be understood by dissecting the known interactions of its structural components with specific molecular targets. The pyrazole (B372694) nucleus is a renowned pharmacophore present in many clinically approved drugs, while phenethylamine (B48288) and benzylamine (B48309) scaffolds are known to interact with various receptors and enzymes. ingentaconnect.comnih.govwikipedia.org
The pyrazole moiety is a versatile scaffold known for its ability to inhibit a wide range of enzymes. researchgate.net Numerous pyrazole-containing compounds have been acknowledged for their activity as inhibitors of cyclooxygenases (anti-inflammatory), carbonic anhydrases, α-glucosidase, and cholinesterases. ingentaconnect.comresearchgate.net For instance, studies on various pyrazole-based heterocyclic compounds have demonstrated selective inhibitory activities against enzymes like urease and butyrylcholinesterase. researchgate.net The substitution pattern on the pyrazole ring often dictates the potency and selectivity of enzyme inhibition. nih.gov Some pyrazole derivatives have been reported to inhibit human carbonic anhydrase (hCA) isoforms I and II with high efficacy. tandfonline.com
The benzylamine component also suggests a potential for enzyme modulation. Notably, derivatives of benzylamine are known to act as monoamine oxidase inhibitors (MAOIs), targeting both MAO-A and MAO-B, which are crucial enzymes in the metabolism of neurotransmitters. wikipedia.org The phenethylamine structure is characteristic of substrates and inhibitors for the dopamine (B1211576) transporter (DAT), suggesting a possible role in modulating dopamine reuptake. biomolther.orgbiomolther.org
| Representative Compound Class | Target Enzyme(s) | Observed Effect |
| Pyrazole Derivatives | Cyclooxygenases (COX-1/COX-2) | Inhibition (Anti-inflammatory) |
| Pyrazole Derivatives | Carbonic Anhydrases (hCA I & II) | Potent Inhibition |
| Pyrazole-based heterocycles | Urease, Butyrylcholinesterase | Selective Inhibition researchgate.net |
| Pyrazole Derivatives | Cytochrome P450 (CYP2E1) | Mixed cooperative inhibition nih.gov |
| Benzylamine Derivatives | Monoamine Oxidase (MAO-A/B) | Inhibition wikipedia.org |
| Phenethylamine Derivatives | Dopamine Transporter (DAT) | Inhibition of dopamine reuptake biomolther.org |
The phenethylamine scaffold is a classic feature of ligands for various amine receptors. Phenethylamine and its analogues are known to interact with multiple adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, β1, β2), often acting as agonists and stimulating the sympathetic nervous system. consensus.app The specific functional groups and substitutions on the phenethylamine backbone are critical in determining the binding affinity and efficacy at these receptors. consensus.app
Furthermore, benzylamine derivatives have been shown to possess binding affinity for human opioid and cannabinoid (CB1 and CB2) receptors, suggesting a potential role in pain modulation and other CNS-related activities. nih.gov The pyrazole ring itself is a versatile component of molecules that can interact with a wide range of receptors, contributing to diverse pharmacological effects. ingentaconnect.com For example, certain pyrazolopyridine derivatives act as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄). nih.gov The combination of these structural features in Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine suggests a complex receptor interaction profile, potentially leading to modulation of adrenergic, dopaminergic, and other signaling pathways.
| Representative Compound Class | Target Receptor(s) | Binding Affinity/Effect |
| Phenethylamine Analogues | Adrenergic Receptors (α, β subtypes) | Agonist activity, varying potency (EC₅₀ = 34 nM–690 μM) consensus.app |
| Benzylamine Derivatives | Opioid (δ, κ, μ) & Cannabinoid (CB₁, CB₂) Receptors | Good binding affinity at 10 μM nih.gov |
| Benzolactam Derivatives | Dopamine Receptors (D₂, D₃) | High affinity and selectivity redheracles.net |
| Pyrazolopyridine Derivatives | Metabotropic Glutamate Receptor 4 (mGlu₄) | Positive allosteric modulation nih.gov |
Mechanistic Investigations at the Cellular Level
The molecular interactions of this compound are likely to translate into significant effects at the cellular level, including anti-proliferative, anti-inflammatory, and antimicrobial activities.
The pyrazole scaffold is a cornerstone in the design of anticancer agents. nih.gov Numerous studies have demonstrated that pyrazole derivatives exert anti-proliferative effects through various mechanisms. A common pathway is the induction of apoptosis. For example, certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by increasing the generation of reactive oxygen species (ROS) and activating caspase 3. waocp.org Mechanistic studies have revealed that these compounds can trigger apoptosis by upregulating pro-apoptotic proteins like BAX and p53, while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov
In addition to apoptosis, cell cycle arrest is another key anti-proliferative mechanism. Treatment of cancer cells with specific pyrazole derivatives has been observed to cause cell cycle arrest, often in the S or G2/M phase, thereby halting cell division. waocp.org The anti-proliferative potential of pyrazole derivatives is highly dependent on the substitution pattern around the core ring, with certain arrangements showing enhanced and more selective activity against specific cancer cell lines. nih.gov
| Representative Pyrazole Derivative | Cancer Cell Line | Mechanism of Action |
| 3f (a diaryl-dihydropyrazole) | MDA-MB-468 (Breast Cancer) | S Phase Cell Cycle Arrest, Apoptosis via ROS and Caspase 3 Activation waocp.org |
| Compound 37 (islongifolanone derivative) | MCF7 (Breast Cancer) | Apoptosis via Caspase-3/PARP activation, Bcl-2/BAX modulation, ROS generation nih.gov |
| Phenylaminopyrazole Derivative 11a | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar IC₅₀ values researchgate.net |
Pyrazole derivatives are well-established as anti-inflammatory agents, with celecoxib (B62257) being a prime example of a selective COX-2 inhibitor. nih.gov The anti-inflammatory action of this class of compounds is often attributed to the inhibition of prostaglandin (B15479496) biosynthesis through the cyclooxygenase (COX) pathway. nih.gov
Beyond COX inhibition, pyrazole-containing compounds can modulate other inflammatory cascades. Studies on pyrazolo[1,5-a]quinazolines have shown they can inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a key regulator of the inflammatory response. mdpi.com Pharmacophore mapping and molecular modeling of these compounds predicted that they may also act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2, which are critical nodes in inflammatory signaling. mdpi.com The presence of both pyrazole and benzylamine moieties has been noted in compounds with analgesic and anti-inflammatory properties. mdpi.com
| Representative Compound Class | Inflammatory Target/Pathway | Cellular Effect |
| Pyrazole Derivatives (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) | Inhibition of Prostaglandin Synthesis nih.gov |
| Pyrazolo[1,5-a]quinazolines | NF-κB, MAPKs (JNK, p38α, ERK2) | Inhibition of NF-κB transcriptional activity mdpi.com |
| Pyrazole-Hydrazone Derivatives | Carrageenan-induced paw edema model | Potent in vivo anti-inflammatory activity researchgate.net |
| Pyrazoline Derivatives | Carrageenan-induced paw edema model | High inhibition of inflammation and nociception nih.gov |
The structural components of this compound all contribute to a plausible antimicrobial profile. Pyrazole derivatives have been extensively reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govthepharmajournal.commdpi.com Similarly, phenethylamine-based compounds have demonstrated antibacterial action against both Gram-positive and Gram-negative pathogenic organisms. researchgate.net For example, β-phenylethylamine hydrochloride has shown inhibitory and bactericidal effects against E. coli and S. enterica. nih.gov
Benzylamine derivatives have also been investigated for their antimicrobial properties, with some showing activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com The combination of these pharmacophores within a single molecule could lead to a potent antimicrobial agent, potentially acting through multiple mechanisms to inhibit microbial growth.
| Representative Compound Class | Target Organism(s) | Activity (MIC) |
| Pyrazole-carboxamide Derivative (Compound 4) | Streptococcus epidermidis (Gram +) | 0.25 µg/mL nih.gov |
| Pyrazole-carboxamide Derivative (Compound 3) | Escherichia coli (Gram -) | 0.25 µg/mL nih.gov |
| Pyrazole-carboxamide Derivative (Compound 2) | Aspergillus niger (Fungus) | 1 µg/mL nih.gov |
| Phenethylamine-based β-lactams | Oral Pathogens | 12.5 - 100 µM researchgate.net |
| β-Phenylethylamine HCl | E. coli O157:H7, S. enterica | MIC/MBC: 20.75 mmol mL⁻¹ nih.gov |
Characterization of Allosteric Modulation versus Orthosteric Binding Site Interactions
To determine whether this compound acts as an allosteric modulator or an orthosteric ligand, a series of biochemical and cellular assays would be employed. The primary distinction lies in their binding sites and mechanisms of action. Orthosteric ligands bind to the same site as the endogenous substrate or agonist (the active site), while allosteric modulators bind to a different site on the target protein, inducing a conformational change that alters the protein's function. quora.comnih.govresearchgate.net
Functional Assays:
Initial characterization would involve functional assays in the presence of a known orthosteric agonist of a putative target receptor. The effect of this compound on the concentration-response curve of the agonist would be a key indicator.
Positive Allosteric Modulators (PAMs): If the compound is a PAM, it would potentiate the effect of the orthosteric agonist, causing a leftward shift in the agonist's concentration-response curve, potentially with an increase in the maximum response (Emax). nih.gov
Negative Allosteric Modulators (NAMs): Conversely, a NAM would decrease the potency and/or efficacy of the orthosteric agonist, resulting in a rightward shift and/or a decrease in the Emax of the agonist's concentration-response curve. nih.govnih.gov
Silent Allosteric Modulators (SAMs): A SAM would bind to an allosteric site without affecting the agonist's activity on its own but would competitively inhibit the binding of other allosteric modulators. nih.gov
Orthosteric Agonists/Antagonists: If the compound acts orthosterically, it would either elicit a response on its own (agonist) or competitively inhibit the binding of the endogenous agonist, causing a parallel rightward shift in the agonist's concentration-response curve without affecting the Emax (antagonist). nih.gov
Binding Assays:
Radioligand binding assays would further elucidate the binding mechanism. By using a radiolabeled orthosteric ligand, one could determine if this compound competes for the same binding site.
Competitive Binding: A decrease in the binding of the radiolabeled orthosteric ligand in the presence of increasing concentrations of the test compound would suggest orthosteric binding.
Allosteric Modulation of Binding: An allosteric modulator would alter the affinity of the radiolabeled orthosteric ligand, either increasing (PAM) or decreasing (NAM) its binding, without completely displacing it.
The data from these theoretical assays could be presented as follows:
| Assay Type | Parameter Measured | Hypothetical Outcome for Allosteric Modulator | Hypothetical Outcome for Orthosteric Ligand |
| Functional Assay | Agonist EC50 Shift | Leftward (PAM) or Rightward (NAM) | No shift (if agonist) or Rightward (if antagonist) |
| Functional Assay | Agonist Emax Change | Increase (PAM) or Decrease (NAM) | No change (competitive antagonist) |
| Binding Assay | Orthosteric Radioligand Displacement | Incomplete or saturable effect | Complete displacement |
Advanced Ligand-Protein Interaction Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)
To visualize and understand the potential interactions of this compound with its target protein at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations would be invaluable. hilarispublisher.comiaanalysis.com These in silico techniques help predict binding modes and assess the stability of the ligand-protein complex. nih.gov
Molecular Docking:
Molecular docking would be the first step to predict the preferred binding pose of this compound within the binding site of a target protein. nih.gov This method computationally places the ligand in various orientations and conformations within the protein's binding pocket and scores them based on factors like electrostatic and van der Waals interactions.
A hypothetical docking study could reveal key interactions, such as:
Hydrogen Bonding: The amine group and the pyrazole nitrogens are potential hydrogen bond donors and acceptors. nih.gov
Pi-Pi Stacking: The phenethyl and benzyl (B1604629) aromatic rings could engage in pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
Hydrophobic Interactions: The ethyl and benzyl portions of the molecule could form hydrophobic interactions with nonpolar residues.
The results of a hypothetical docking study could be summarized in a table:
| Interacting Residue of Target Protein | Type of Interaction | Interacting Moiety of Ligand |
| Aspartic Acid | Hydrogen Bond | Amine group |
| Tryptophan | Pi-Pi Stacking | Benzyl ring |
| Leucine | Hydrophobic Interaction | Phenethyl group |
Molecular Dynamics (MD) Simulations:
Following molecular docking, MD simulations would be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov
Analysis of the MD trajectory would focus on:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within the binding site.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in allosteric communication.
Interaction Energy Calculations: To quantify the strength of the interactions between the ligand and the protein.
Assessment of Molecular Selectivity and Polypharmacological Profiles
Understanding the selectivity of a compound is crucial for predicting its therapeutic potential and potential side effects. Polypharmacology, the ability of a compound to interact with multiple targets, is an increasingly recognized aspect of drug action. tandfonline.comnih.gov
Computational Prediction of Selectivity and Polypharmacology:
In the absence of extensive experimental data, computational methods can be used to predict the likely targets of this compound. nih.gov This can be achieved through:
Ligand-Based Approaches: Comparing the chemical structure of the compound to databases of known ligands with established biological activities. Similar compounds are often assumed to have similar targets.
Target-Based Approaches (Reverse Docking): Docking the compound against a large panel of known protein structures to identify potential off-targets. mdpi.com
Experimental Validation:
The predictions from computational studies would then guide experimental validation using a panel of in vitro assays. For example, if computational methods predict interactions with a family of kinases, a kinase profiling screen would be conducted to determine the inhibitory activity against a broad range of kinases.
A hypothetical selectivity profile could be presented as follows:
| Target | Binding Affinity (Ki) / Inhibitory Concentration (IC50) | Functional Activity |
| Primary Target X | 10 nM | Potent Modulator |
| Off-Target Y | 500 nM | Weak Modulator |
| Off-Target Z | >10 µM | Inactive |
This multi-faceted approach, combining functional assays, binding studies, and advanced computational modeling, would provide a comprehensive understanding of the pharmacological profile of this compound, from its mechanism of action at the molecular level to its broader selectivity and potential for polypharmacology.
Advanced Applications and Future Research Directions
Strategic Development of Chemical Probes for Novel Target Identification
The development of chemical probes is a cornerstone of chemical biology, enabling the study of proteins and cellular functions in their native environments. mskcc.org Compounds built on pyrazole (B372694) scaffolds are particularly promising for creating such tools due to their inherent photophysical properties and synthetic tractability. nih.gov The structure of Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine provides a foundational template for designing probes to identify and validate novel biological targets.
By modifying the core structure, researchers can create a toolbox of specialized probes. For instance, the pyrazole moiety can act as a fluorescent reporter group. Recent studies have highlighted the use of pyrazole derivatives as fluorescent chemosensors for various ions and small molecules, where binding events lead to detectable changes in photophysical properties. nih.gov Similarly, the phenethyl and benzyl (B1604629) portions of the molecule can be systematically altered to modulate binding affinity and selectivity for specific protein targets. Introducing photo-cross-linking groups or affinity tags like biotin (B1667282) would allow for the covalent labeling and subsequent identification of interacting proteins via proteomic analysis.
Table 1: Potential Modifications for Chemical Probe Development
| Modification Site | Appended Group | Purpose |
|---|---|---|
| Pyrazole Ring | Fluorophore (e.g., Dansyl) | To enable fluorescent detection of target binding |
| Benzyl Ring | Photo-affinity Label (e.g., Diazirine) | For covalent cross-linking to the target protein |
| Phenethyl Group | Affinity Tag (e.g., Biotin) | To facilitate pull-down and identification of target proteins |
Integration of the Compound into Fragment-Based Drug Discovery (FBDD) Frameworks
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind to biological targets with high ligand efficiency. mdpi.com The this compound scaffold is well-suited for FBDD campaigns. The pyrazole-benzylamine core itself can be considered a "fragment" that can be screened against a variety of protein targets. The pyrazole ring is a common motif in many approved drugs and is known to form key interactions with biological targets, such as π–π stacking. nih.gov
Once an initial fragment hit is identified, the phenethyl and benzyl groups provide clear vectors for synthetic elaboration to improve potency and selectivity. This "fragment growing" strategy allows medicinal chemists to systematically explore the chemical space around the initial binding site to achieve optimal interactions with the target protein. The pyrazole-benzylamine motif is present in drugs like Berotralstat, where it plays a crucial role in binding to the target enzyme. nih.gov This precedent underscores the potential of similar scaffolds in drug development.
Leveraging Chemoinformatics and Big Data Analytics for De Novo Analog Design
Chemoinformatics and computational modeling are indispensable tools for accelerating drug discovery. researchgate.net For a scaffold like this compound, these approaches can be used to design novel analogs with enhanced properties. Ligand-based design strategies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be employed by analyzing databases of known active compounds containing pyrazole or benzylamine (B48309) moieties. nih.gov This allows for the identification of key chemical features essential for a desired biological activity. nih.gov
Structure-based design, utilizing computational docking simulations, can predict the binding modes and affinities of virtual libraries of analogs against specific protein targets. researchgate.net This de novo design approach enables the rapid and cost-effective prioritization of compounds for synthesis and experimental testing. By combining these computational methods, researchers can explore a vast chemical space to design next-generation molecules with improved efficacy and safety profiles.
Table 2: Chemoinformatic Workflow for Analog Design
| Step | Technique | Objective |
|---|---|---|
| 1. Library Generation | Combinatorial Enumeration | Create a virtual library of analogs by modifying the core scaffold. |
| 2. Property Prediction | QSAR / Machine Learning | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |
| 3. Target Docking | Molecular Docking | Predict binding affinity and pose within the target's active site. |
Potential as Precursors for the Synthesis of More Complex Heterocyclic Systems
Functionalized pyrazoles are highly valuable building blocks in organic synthesis due to their ability to be transformed into more complex, fused heterocyclic systems. researchgate.netchim.it The pyrazole ring in this compound can serve as a versatile precursor for constructing novel polycyclic frameworks. For example, pyrazole-4-carbaldehydes, which could be synthesized from a related pyrazole precursor, are known to undergo cyclization reactions to form pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyridazines, and other fused systems. semanticscholar.orgresearchgate.net
These fused heterocyclic systems are of significant interest as they often exhibit unique biological activities and are present in a number of marketed drugs. researchgate.net The presence of the benzylamine moiety provides additional handles for intramolecular cyclization reactions, potentially leading to novel and structurally diverse molecular architectures that are not easily accessible through other synthetic routes.
Exploration of Emerging Applications in Materials Science
While the primary focus for pyrazole derivatives has been in pharmaceuticals, their unique electronic properties also make them attractive candidates for applications in materials science. researchgate.netresearchgate.net Specifically, the pyrazole scaffold is being investigated for its use in organic light-emitting diodes (OLEDs) due to its electron-transporting capabilities and thermal stability. semanticscholar.org The extended π-conjugated system that can be formed by incorporating the pyrazole and benzyl rings makes this compound a potential building block for novel organic electronic materials.
Future research could focus on synthesizing polymers or dendrimers incorporating this pyrazole-based monomer. The phenethyl and amine groups offer points for polymerization. By tuning the electronic properties through substitution on the aromatic rings, it may be possible to develop new materials with tailored optical and electronic properties for applications in sensors, organic photovoltaics, and other advanced technologies.
Identification of Future Directions in Synthetic Methodology and Mechanistic Elucidation Studies
The synthesis of functionalized pyrazoles and N-aryl amines remains an active area of research. organic-chemistry.orgjocpr.com Future work on this compound and its analogs will benefit from the development of more efficient and sustainable synthetic methods. This includes the use of flow chemistry, which can offer improved control, safety, and scalability over traditional batch synthesis. mdpi.com
Furthermore, detailed mechanistic studies on the formation and functionalization of the pyrazole ring can provide valuable insights for designing more efficient synthetic routes. rsc.orgumn.edu Understanding the reaction mechanisms, such as those involved in metal-catalyzed N-N bond formation or cycloaddition reactions, can lead to the development of novel catalytic systems that allow for the construction of highly substituted pyrazole derivatives with high regioselectivity. researchgate.net Experimental and theoretical studies on the functionalization of the pyrazole core will be crucial for unlocking the full potential of this versatile scaffold. mdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to assemble the pyrazole core, followed by functionalization of the benzyl and phenethyl groups.
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce amine linkages, as seen in structurally similar pyrazole derivatives .
- Optimized purification via column chromatography or recrystallization to isolate the target compound. Key parameters include reaction temperature (35–100°C), solvent choice (DMSO, DCM), and catalysts like copper(I) bromide for amine coupling .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : Distinct and signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and aliphatic chains (δ 2.5–3.5 ppm for methylene groups) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks) .
- Melting point analysis : Consistency with literature values (e.g., 104–107°C for analogous compounds) .
Advanced: How do reaction conditions influence the yield and purity of this compound in scale-up syntheses?
Answer:
Critical factors include:
- Temperature control : Excessive heat may degrade sensitive pyrazole intermediates, reducing yields. Optimal ranges are 35–60°C for amine coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may complicate purification. Mixed-solvent systems (e.g., DCM/water) improve extraction efficiency .
- Catalyst loading : Copper(I) bromide at 5–10 mol% balances reaction rate and byproduct formation .
- Documented challenges : Low yields (e.g., 17.9% in some routes) due to steric hindrance from the phenethyl group, necessitating iterative optimization .
Advanced: What contradictory findings exist regarding the biological activity of pyrazole derivatives structurally related to this compound?
Answer:
Discrepancies arise in:
- Receptor selectivity : Some analogs show high affinity for serotonin receptors (e.g., 5-HT), while others preferentially bind cannabinoid receptors (e.g., CB1), likely due to substituent effects on the benzyl group .
- Fluorine substitution : Fluorinated derivatives (e.g., 2-fluoroethyl analogs) exhibit enhanced metabolic stability in vitro but conflicting in vivo efficacy due to variable blood-brain barrier penetration .
- Resolution : Structure-activity relationship (SAR) studies and molecular docking simulations are recommended to clarify target interactions .
Advanced: What methodological approaches are used to analyze the pharmacokinetic properties of this compound?
Answer:
Key techniques include:
- In vitro metabolic assays : Liver microsome incubations to assess CYP450-mediated degradation .
- Plasma protein binding studies : Equilibrium dialysis to measure unbound fraction, critical for bioavailability predictions .
- Permeability assays : Caco-2 cell monolayers to evaluate intestinal absorption and BBB penetration potential .
- Contradictory data : Disparities in half-life (t) between rodent and primate models highlight species-specific metabolism, necessitating cross-validation .
Advanced: How can computational chemistry aid in optimizing the binding affinity of this compound to target enzymes?
Answer:
Strategies involve:
- Molecular dynamics (MD) simulations : To model ligand-receptor interactions, focusing on pyrazole ring orientation and hydrogen bonding with active-site residues .
- Free energy perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., fluorination) on binding energy .
- Docking validation : Cross-referencing with empirical data (e.g., IC values) to refine predictive models .
Basic: What are the key physicochemical properties of this compound relevant to drug discovery?
Answer:
Critical properties include:
- Lipophilicity (LogP) : ~3.5 (predicted), influencing membrane permeability .
- Aqueous solubility : <10 µg/mL, necessitating formulation strategies like salt formation .
- pKa : ~9.2 (amine group), affecting ionization state in physiological environments .
Advanced: How do structural analogs of this compound compare in terms of synthetic complexity and bioactivity?
Answer:
- Synthetic complexity : Derivatives with difluoroethyl groups require additional fluorination steps, increasing step count and cost .
- Bioactivity trade-offs : Ethyl-substituted analogs show higher metabolic stability but reduced receptor affinity compared to methyl counterparts .
- Case study : [(3-Fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine exhibits superior kinase inhibition but lower solubility than the parent compound .
Basic: What spectroscopic techniques are employed to monitor reaction progress during synthesis?
Answer:
- Thin-layer chromatography (TLC) : For real-time tracking of intermediate formation .
- In situ IR spectroscopy : To detect functional group transformations (e.g., amine coupling at 3298 cm) .
- LC-MS : For high-throughput analysis of reaction mixtures, identifying byproducts early .
Advanced: How can researchers resolve discrepancies between in silico predictions and experimental data for this compound?
Answer:
- Re-evaluate force fields : Adjust parameters in MD simulations to better reflect experimental conditions (e.g., solvent effects) .
- Synchrotron crystallography : Resolve ligand-receptor co-crystal structures to validate docking poses .
- Iterative SAR cycles : Synthesize focused libraries to test hypotheses generated from computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
